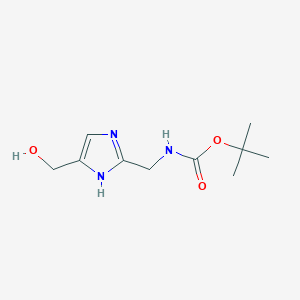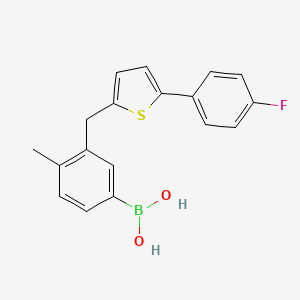
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a complex aromatic structure, which includes a thiophene ring and a fluorophenyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the following steps:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized by reacting an aryl halide with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Coupling Reaction: The boronic acid intermediate is then coupled with the desired aryl halide (in this case, 5-(4-fluorophenyl)thiophene-2-ylmethyl) under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (such as toluene or ethanol) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Borane and borohydride derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex aromatic compounds.
Biology: The compound is explored for its potential as a biochemical probe and in the development of fluorescent sensors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound’s aromatic structure also allows it to participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.
Thiophene-2-boronic Acid: Contains a thiophene ring attached to a boronic acid group.
4-Fluorophenylboronic Acid: Features a fluorophenyl group attached to a boronic acid group.
Uniqueness
(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)boronic acid is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its reactivity and potential for diverse applications compared to simpler boronic acids.
Propiedades
Fórmula molecular |
C18H16BFO2S |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]boronic acid |
InChI |
InChI=1S/C18H16BFO2S/c1-12-2-5-15(19(21)22)10-14(12)11-17-8-9-18(23-17)13-3-6-16(20)7-4-13/h2-10,21-22H,11H2,1H3 |
Clave InChI |
PAFIZYGDOKGOAS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C)CC2=CC=C(S2)C3=CC=C(C=C3)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


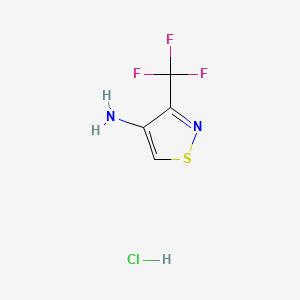
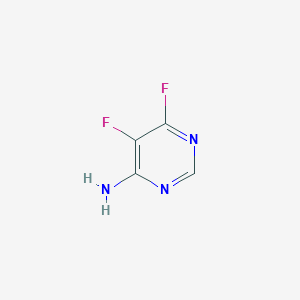
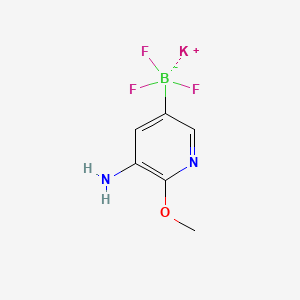
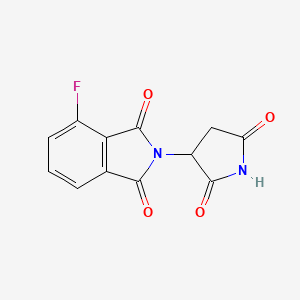
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
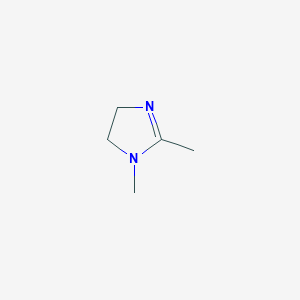
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)

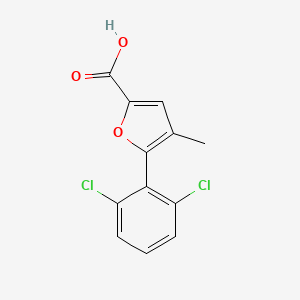
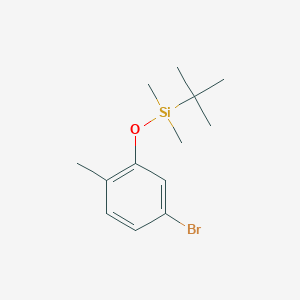
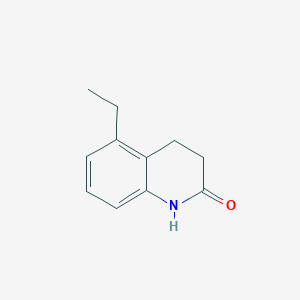
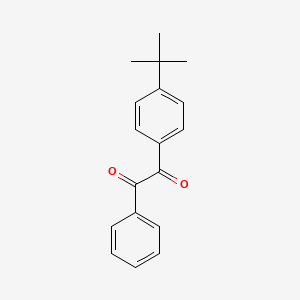
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
